molecular formula C10H13NO4S B2854930 Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate CAS No. 1820674-63-2

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Cat. No.: B2854930
CAS No.: 1820674-63-2
M. Wt: 243.28
InChI Key: MSVDOWGZYPQSCL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a high-purity chemical building block designed for research and development applications. This compound features a thiazole ring core, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules and pharmaceuticals . The molecule is functionalized with two ethoxycarbonyl groups, enhancing its versatility as an intermediate in organic synthesis. Researchers utilize this compound and its analogs, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, in the synthesis of complex heterocyclic systems . For instance, related thiazole derivatives serve as key precursors in constructing novel molecular frameworks like thiazolo[2,3-e][1,4,2]diazaphospholes, which have demonstrated significant potential in pharmaceutical research for their cytotoxic effects against human cancer cell lines . Its structure makes it a valuable scaffold for developing new compounds in drug discovery projects. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-14-9(12)5-8-11-6-7(16-8)10(13)15-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVDOWGZYPQSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(S1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with thioamide under basic conditions to form the thiazole ring. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to introduce the ethoxy-oxoethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is its potential as an anticancer agent. Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and renal cancer (TK-10).

In a study utilizing ultrasound-assisted synthesis, compounds derived from ethyl 2-amino-4-methylthiazole-5-carboxylate showed high yields and notable cytotoxicity. Specifically, compounds 2e, 2h, and 2j achieved over 50% growth inhibition at low concentrations (1.0 ± 0.1 to 10.9 ± 1.2 μg/mL) against A549 cells, indicating their potential for further development as anticancer therapies .

Mechanism of Action
The mechanism underlying the anticancer properties involves the induction of late apoptosis in treated cells. For instance, the late apoptosis rate significantly increased in both A549 and TK-10 cells treated with these compounds compared to control groups, suggesting a targeted therapeutic effect that could be leveraged in cancer treatment .

Synthesis of Novel Compounds

This compound serves as a versatile precursor in organic synthesis. It has been utilized in the formation of various thiazole derivatives through one-pot reactions involving different aromatic aldehydes and phosphites under ultrasonic conditions. This method not only simplifies the synthetic process but also enhances yield and efficiency .

Material Science Applications

Polymer Chemistry
The compound's unique thiazole structure allows it to be integrated into polymer matrices, potentially enhancing mechanical properties or introducing bioactive characteristics. Research into its incorporation into biodegradable polymers is ongoing, with implications for sustainable materials development.

Data Summary and Case Studies

Application Area Details Case Study Reference
Anticancer ActivityHigh cytotoxicity against A549 and TK-10 cell lines; induces late apoptosisStudy on cytotoxicity
Synthesis of DerivativesUtilized in one-pot reactions for synthesizing novel thiazole derivativesUltrasound-assisted synthesis
Material SciencePotential applications in polymer chemistry for enhancing mechanical propertiesOngoing research

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural Features

The table below compares substituents, molecular weights, and key applications of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate with similar thiazole-based compounds:

Compound Name Substituents at Positions 2 and 4/5 Molecular Weight (g/mol) Key Applications References
This compound 2: 2-Ethoxy-2-oxoethyl; 5: Ethoxycarbonyl 285.31 Intermediate for pyrido-pyrimidines
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate 2: tert-Butoxycarbonyl(methyl)amino; 4: Methyl 342.41 CDK9 inhibitor precursor
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate 2: 3-Benzylureido; 4: 4-Bromophenyl 483.38 SIRT2 inhibitor
Ethyl 2-(4-trifluoromethylbenzamido)thiazole-5-carboxylate 2: 4-Trifluoromethylbenzamido 304.26 Factor XIIa inhibitor
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 2: 3-Formyl-4-hydroxyphenyl; 4: Methyl 291.32 Febuxostat intermediate
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate 2: Trifluoromethyl 225.19 Not specified; likely agrochemical intermediate

Key Observations :

  • Substituent Diversity : The target compound features a 2-ethoxy-2-oxoethyl group, which is distinct from the aromatic (e.g., 4-bromophenyl in ), halogenated (e.g., trifluoromethyl in ), or peptidic (e.g., tert-butoxycarbonyl in ) substituents in analogs.
  • Molecular Weight : The target compound has a moderate molecular weight (285.31 g/mol), making it suitable for further functionalization. Bulkier substituents, such as tert-butoxycarbonyl groups in , increase steric hindrance and may limit reactivity.
  • Applications : Unlike analogs designed as enzyme inhibitors (e.g., CDK9 , SIRT2 ), the target compound is primarily a synthetic intermediate for complex heterocycles .

Reactivity Insights :

  • The 2-ethoxy-2-oxoethyl group in the target compound enhances electrophilicity at the β-position, facilitating condensations with nucleophiles (e.g., aminopyridines) to form fused heterocycles .
  • In contrast, analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit increased stability but reduced reactivity in nucleophilic substitutions.

Structural-Activity Relationships :

  • Hydrophobic Substituents (e.g., 4-bromophenyl in ) enhance binding to hydrophobic enzyme pockets.
  • Polar Groups (e.g., hydroxyphenyl in ) improve solubility and pharmacokinetics in drug candidates.

Biological Activity

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biologically active compounds. The presence of ester and thioester functional groups enhances its reactivity and biological activity, allowing it to interact with specific molecular targets in biological systems.

Structural Formula

The structural representation of the compound can be summarized as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where x,y,z,a,bx,y,z,a,b represent the number of respective atoms in the compound.

Target Interactions

The primary mechanism of action involves the compound's interaction with bacterial enzymes, particularly those involved in peptidoglycan synthesis. This compound may inhibit enzymes such as uridine diphosphate-N-acetylmuramate/L-alanine ligase, disrupting bacterial cell wall formation and leading to cell lysis .

Biochemical Pathways

The disruption of peptidoglycan synthesis pathways indicates that this compound could be effective against various bacterial strains. This effect is crucial for developing antimicrobial agents that target resistant bacteria.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus epidermidis250
Pseudomonas aeruginosa375
Escherichia coli200
Streptococcus pneumoniae150

These results suggest that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antibiotic .

Antioxidant Activity

In addition to its antimicrobial effects, derivatives of this compound have shown promising antioxidant activity. This property is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in treating various diseases.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong inhibitory effect at concentrations as low as 100 µg/mL, highlighting its potential as a treatment for skin infections caused by resistant strains .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted on HepG2 human liver cells to assess the safety profile of the compound. The results showed low toxicity levels (IC50 > 500 µg/mL), suggesting that it can be used safely in therapeutic applications without significant adverse effects on human cells .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate?

The compound is synthesized via cyclization of diethyl acetone-1,3-dicarboxylate with thiourea and sulfuryl chloride. The reaction is typically conducted under reflux conditions, followed by purification using recrystallization or column chromatography. Key intermediates, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, are formed, which can undergo further functionalization with reagents like DMF-DMA (dimethylformamide dimethyl acetal) .

Q. Which spectroscopic techniques are used to confirm the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹), while mass spectrometry (MS) verifies molecular weight. Thin-layer chromatography (TLC) monitors reaction progress, and high-performance liquid chromatography (HPLC) ensures purity .

Q. What are the primary challenges in isolating and purifying this compound?

Side reactions during cyclization (e.g., over-oxidation or incomplete ring closure) require careful optimization of reaction time and temperature. Purification challenges arise from polar byproducts; recrystallization in toluene/heptane mixtures or gradient elution in column chromatography (using ethyl acetate/hexane) improves yield and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in electrophilic substitutions on the thiazole ring?

Regioselectivity is influenced by steric and electronic factors. For example, the ethoxy group at position 2 directs electrophiles to the 4-position. Solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., Lewis acids like ZnCl₂) can further modulate reactivity. Computational modeling (DFT) predicts electron density distribution to guide experimental design .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise from poor solubility or metabolic instability. Strategies include:

  • Prodrug design : Modify the ester group to improve bioavailability.
  • Formulation : Use liposomal encapsulation or PEGylation.
  • Metabolic profiling : LC-MS/MS identifies degradation products and active metabolites .

Q. How can computational methods predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to enzymes like cyclooxygenase-2 (COX-2). Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. QSAR (quantitative structure-activity relationship) analysis links structural features (e.g., electron-withdrawing substituents) to activity .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?

  • Time-kill assays : Compare bacterial growth curves with/without the compound.
  • Resistance studies : Serial passaging in sub-inhibitory concentrations identifies mutation hotspots.
  • Fluorescence microscopy : Propidium iodide staining confirms membrane disruption .

Methodological Notes

  • Crystallography : SHELX programs (SHELXL, SHELXS) refine crystal structures, crucial for confirming stereochemistry .
  • Data Reproducibility : Replicate reactions ≥3 times, reporting mean ± SD. Use standardized controls (e.g., ciprofloxacin in antimicrobial assays) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing; no FDA approval is claimed for therapeutic use .

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